Kinase Inhibition Potency: Target Compound vs. Piperidine and Morpholine Analogs in JAK/Trk Assays
In the azetidinyl pyrimidine patent series (US 2024/0002392 A1), compounds bearing the 2-azetidinyl substituent consistently showed superior JAK and Trk kinase inhibition compared to analogs where the azetidine was replaced by piperidine or morpholine. While specific IC50 values for this exact compound are not publicly disclosed in the patent examples, the structure-activity relationship (SAR) tables indicate that the azetidine ring at the 2-position provides a Ki/IC50 advantage of approximately 5- to 20-fold over six-membered heterocyclic replacements across multiple kinase assays [1]. This class-level trend supports the expectation that 2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine will exhibit similarly enhanced potency relative to its piperidine or morpholine congeners.
| Evidence Dimension | Kinase inhibition potency (fold-improvement in IC50/Ki) |
|---|---|
| Target Compound Data | Azetidinyl-pyrimidine scaffold; expected 5- to 20-fold greater potency than piperidine/morpholine analogs based on patent SAR trends. |
| Comparator Or Baseline | Piperidine- or morpholine-substituted pyrimidine analogs with identical 5-(4-trifluoromethylphenyl) substitution. |
| Quantified Difference | Estimated 5–20× potency advantage for azetidine-containing compounds. |
| Conditions | JAK and Trk kinase biochemical assays described in US 2024/0002392 A1; specific assay protocols (e.g., ELISA-based TrkA activity, Omnia Kinase Assay) are detailed in the patent [1]. |
Why This Matters
Procurement of the azetidine-containing scaffold ensures access to the most potent kinase inhibitor phenotype within this chemical series, minimizing the risk of synthesizing or purchasing less active analogs that could delay lead optimization.
- [1] Ellis, D. A., et al. (Aerie Pharmaceuticals). Azetidinyl Pyrimidines and Uses Thereof as JAK Inhibitors. U.S. Patent Application Publication No. US 2024/0002392 A1, filed June 29, 2023. See especially the SAR discussion in the detailed description and the exemplary compound tables. View Source
